molecular formula C16H19NO2S B2617973 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide CAS No. 2034591-67-6

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

Cat. No. B2617973
CAS RN: 2034591-67-6
M. Wt: 289.39
InChI Key: FRNACGGMONTVHV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide consists of 16 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.


Chemical Reactions Analysis

There is a mention of stabilization of the supramolecular assembly due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .

Scientific Research Applications

a. Anti-Inflammatory Properties: Thiophene derivatives often exhibit anti-inflammatory effects. Researchers could explore the compound’s ability to modulate inflammatory pathways, potentially leading to novel anti-inflammatory drugs .

b. Analgesic Activity: Considering the presence of the benzamide moiety, investigations into its analgesic properties are warranted. Preclinical studies could assess pain relief mechanisms and evaluate its efficacy .

Materials Science and Organic Electronics

Thiophenes play a crucial role in organic semiconductors and electronic devices:

a. Organic Field-Effect Transistors (OFETs): The compound’s conjugated system may enable OFET applications. Researchers could study charge transport properties and device performance .

b. Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials contribute to OLEDs. Investigating the compound’s luminescent properties and electron transport behavior could lead to efficient OLED designs .

Corrosion Inhibition

Thiophene derivatives are known corrosion inhibitors:

a. Industrial Applications: Evaluate the compound’s effectiveness in protecting metals from corrosion in various industrial settings. Its potential as an eco-friendly corrosion inhibitor could be explored .

Biological Activities

Thiophenes often exhibit diverse biological effects:

a. Antimicrobial Properties: Investigate whether the compound shows antibacterial or antifungal activity. Screening against specific pathogens could reveal its potential as a therapeutic agent .

b. Anticancer Potential: Screen the compound for cytotoxicity against cancer cell lines. If it demonstrates promising activity, further studies could explore its mechanism of action .

Conclusion

“N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide” presents exciting avenues for research across medicinal chemistry, materials science, and biological applications. Further investigations will unveil its full potential. 🧪🔬

Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature

Mechanism of Action

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide .

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c18-11-9-13(15-7-4-12-20-15)8-10-17-16(19)14-5-2-1-3-6-14/h1-7,12-13,18H,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNACGGMONTVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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